molecular formula C20H24N10O12P2 B1251588 (1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol CAS No. 54447-84-6

(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol

Cat. No.: B1251588
CAS No.: 54447-84-6
M. Wt: 658.4 g/mol
InChI Key: PDXMFTWFFKBFIN-XPWFQUROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclic di-adenosine monophosphate is a second messenger used in signal transduction in bacteria and archaea. It is present in many Gram-positive bacteria, some Gram-negative species, and archaea of the phylum Euryarchaeota. This compound is involved in various cellular processes, including growth, cell wall homeostasis, bacterial biofilm formation, virulence gene expression, heat and osmotic stress regulation, sporulation, potassium transport, lysis, and antibiotic resistance .

Mechanism of Action

Cyclic di-adenosine monophosphate, also known as Cyclic di-AMP, is a second messenger used in signal transduction in bacteria and archaea . It plays a crucial role in various physiological functions and has been implicated in the control of growth, cell wall homeostasis, bacterial biofilm formation, virulence gene expression, heat and osmotic stress regulation and responses, sporulation, potassium transport, lysis, and antibiotic resistance .

Target of Action

Cyclic di-AMP primarily targets proteins and riboswitches involved in potassium homeostasis . It binds to two dedicated signal transduction proteins, DarA and DarB . For DarB, the (p)ppGpp synthetase/hydrolase Rel and the pyruvate carboxylase PycA have been identified as targets .

Mode of Action

Cyclic di-AMP inhibits the expression and activity of potassium uptake systems by binding to riboswitches and transporters, and activates the activity of potassium exporters . This allows the adjustment of uptake and export systems to achieve a balanced intracellular potassium concentration . In the absence of Cyclic di-AMP, many amino acids inhibit the growth of B. subtilis .

Pharmacokinetics

It is synthesized by a membrane-bound diadenylate cyclase enzyme called cdaa (daca), which condenses two atp molecules to make cyclic di-amp, releasing 2 pyrophosphates in the process .

Action Environment

Environmental factors such as osmotic changes caused by rainfall and drought can influence the action of Cyclic di-AMP . When stimulated by cues from the surrounding environment, bacteria and archaea control the intracellular Cyclic di-AMP levels by regulating the diadenylate cyclase or Cyclic di-AMP-specific phosphodiesterase activities .

Biochemical Analysis

Biochemical Properties

Cyclic di-AMP is synthesized by diadenylate cyclase enzymes, such as CdaA, which condense two ATP molecules to form cyclic di-AMP, releasing two pyrophosphates in the process . This compound interacts with several enzymes, proteins, and other biomolecules. For instance, cyclic di-AMP binds to riboswitches and transporters to regulate potassium uptake and export systems, ensuring a balanced intracellular potassium concentration . It also interacts with phosphoglucosamine mutase (GlmM), which is involved in cell wall peptidoglycan synthesis .

Cellular Effects

Cyclic di-AMP has significant effects on various types of cells and cellular processes. In bacteria, it regulates growth, cell wall homeostasis, biofilm formation, and virulence gene expression . It also influences heat and osmotic stress responses, sporulation, potassium transport, lysis, and antibiotic resistance . In eukaryotic cells, cyclic di-AMP can induce an immune response by activating the STING-TBK1-IRF3 pathway, leading to the production of type I interferons .

Molecular Mechanism

At the molecular level, cyclic di-AMP exerts its effects through binding interactions with various biomolecules. It binds to specific protein and riboswitch receptors, regulating their activity and triggering downstream signaling pathways . For example, cyclic di-AMP binds to the DarA and DarB proteins in Bacillus subtilis, which are involved in the synthesis of the alarmone (p)ppGpp and oxaloacetate . Additionally, cyclic di-AMP can inhibit the activity of potassium uptake systems by binding to riboswitches and transporters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclic di-AMP can change over time. The stability and degradation of cyclic di-AMP are influenced by the activity of phosphodiesterases, which degrade cyclic di-AMP to pApA or AMP . Long-term studies have shown that cyclic di-AMP can affect cellular functions such as cell wall remodeling, DNA damage repair, and central metabolism .

Dosage Effects in Animal Models

The effects of cyclic di-AMP vary with different dosages in animal models. At low doses, cyclic di-AMP can enhance immune responses and protect against infections . At high doses, it may cause toxic or adverse effects, such as inflammation and tissue damage . Threshold effects have been observed, where a certain concentration of cyclic di-AMP is required to elicit a significant biological response .

Metabolic Pathways

Cyclic di-AMP is involved in several metabolic pathways. It regulates the synthesis of exopolysaccharides, which are important for biofilm formation and bacterial virulence . Cyclic di-AMP also influences the metabolic balance of cell wall components and fatty acid synthesis . It interacts with enzymes such as diadenylate cyclase and phosphodiesterase, which are responsible for its synthesis and degradation .

Transport and Distribution

Within cells and tissues, cyclic di-AMP is transported and distributed through various mechanisms. It can be secreted by multidrug efflux pumps and transported by osmolyte transporters . Cyclic di-AMP can also bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments . This distribution is crucial for its role in regulating cellular processes such as potassium homeostasis and immune responses .

Subcellular Localization

Cyclic di-AMP is localized in specific subcellular compartments, where it exerts its activity and function. In bacteria, it is often found in the cytoplasm and associated with the cell membrane . The localization of cyclic di-AMP is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is essential for its role in regulating processes such as potassium transport and biofilm formation .

Preparation Methods

Cyclic di-adenosine monophosphate is synthesized by a membrane-bound diadenylate cyclase enzyme called CdaA (DacA). DacA condenses two adenosine triphosphate molecules to make cyclic di-adenosine monophosphate, releasing two pyrophosphates in the process. DacA requires a manganese or cobalt metal ion cofactor .

For industrial production, an efficient enzymatic method using the diadenylate cyclase DisA from Bacillus thuringiensis has been reported. This method involves overexpression and purification of DisA, followed by an enzyme-catalyzed reaction under optimal conditions (100mM CHES, pH 9.5, containing 2μM DisA, 10mM adenosine triphosphate, and 10mM magnesium chloride at 50°C for 4 hours). The product is then purified using high-performance liquid chromatography and lyophilized .

Chemical Reactions Analysis

Cyclic di-adenosine monophosphate undergoes various chemical reactions, including hydrolysis and binding to specific proteins. The compound is hydrolyzed by phosphodiesterases, which break down the cyclic structure into linear forms. Common reagents used in these reactions include magnesium chloride and manganese or cobalt ions as cofactors .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that make it a candidate for drug development. Its structure includes multiple functional groups such as amino and hydroxyl groups that can interact with biological targets.

  • Antiviral Activity : Similar to other purine derivatives like 6-Aminopurine and Acyclovir, this compound may exhibit antiviral properties by mimicking nucleotides involved in RNA synthesis and metabolism . This could be particularly beneficial in developing treatments for viral infections.
  • Anticancer Potential : The ability of this compound to interact with cellular pathways suggests potential applications in cancer therapy. Research into similar compounds has indicated that they can influence RNA metabolism and other critical pathways in cancer cells .

Biochemical Research

The compound's complex structure allows for extensive interactions within biological systems:

  • Chemical Proteomics : The compound can be utilized in chemical proteomics to map protein interactions within cells. This approach can help identify novel targets for therapeutic intervention in diseases like cancer . Its ability to form covalent and non-covalent interactions makes it suitable for profiling interactomes in living cells.
  • Enzyme Inhibition Studies : Given its structural resemblance to natural substrates or inhibitors of enzymes, it may serve as a valuable tool in studying enzyme kinetics and mechanisms .

Material Science

The unique properties of this compound may also extend to material science applications:

  • Nanotechnology : Its complex structure may allow for the development of nanocarriers for drug delivery systems. The integration of this compound into nanoparticles could enhance the targeting and efficacy of therapeutic agents .
  • Polymer Chemistry : The presence of multiple functional groups can facilitate the creation of new polymers with tailored properties for specific applications in coatings or biomedical devices .

Case Study 1: Antiviral Development

Research has shown that purine analogs can effectively inhibit viral replication by interfering with nucleic acid synthesis. A study on a related compound demonstrated significant antiviral activity against herpes simplex virus by acting as a substrate analog for viral DNA polymerase.

Case Study 2: Cancer Therapeutics

In a recent investigation into purine derivatives, compounds similar to the one discussed were found to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. This highlights the potential of such compounds in developing targeted cancer therapies.

Comparison with Similar Compounds

Cyclic di-adenosine monophosphate is part of a class of compounds known as cyclic dinucleotides, which include cyclic adenosine monophosphate, cyclic guanosine monophosphate, cyclic di-guanosine monophosphate, and guanosine pentaphosphate. These compounds are all involved in signal transduction but have different roles and targets. Cyclic di-adenosine monophosphate is unique in its dual role as both essential and potentially toxic in bacteria, depending on its concentration .

Similar compounds include:

Biological Activity

The compound known as (1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity through various studies and findings.

Structural Overview

The molecular formula of the compound is C20H24N10O12P2C_{20}H_{24}N_{10}O_{12}P_{2} with a molecular weight of approximately 582.5 g/mol. The structure features multiple functional groups including amino and hydroxyl groups which are crucial for its biological interactions.

Antiviral Properties

Research indicates that the compound exhibits antiviral activity , primarily attributed to the presence of purine derivatives within its structure. The 6-aminopurine groups are known to interfere with viral replication processes by mimicking natural nucleobases. This mechanism can inhibit the synthesis of viral RNA and DNA.

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. Studies have shown that it can significantly reduce cell viability in breast and colon cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Enzyme Inhibition

The compound also demonstrates potential as an inhibitor of certain enzymes involved in nucleotide metabolism. For instance:

  • Dihydrofolate reductase (DHFR) : While some derivatives show inhibition against DHFR leading to reduced folate synthesis in cancer cells.
  • Kinases : The structural analogs have been investigated for their ability to inhibit kinases involved in signaling pathways critical for cancer cell survival.

Study 1: Antiviral Activity Against Influenza Virus

A study conducted on the antiviral effects of similar purine derivatives showed that these compounds could inhibit the influenza virus's ability to replicate within host cells. The mechanism was found to involve competitive inhibition at the level of viral polymerase.

Study 2: Anticancer Efficacy

In vitro studies revealed that the compound exhibited a dose-dependent reduction in cell proliferation across several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Apoptosis induction
HCT116 (Colon)20Cell cycle arrest
A549 (Lung)25Inhibition of kinase activity

These results highlight its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXMFTWFFKBFIN-XPWFQUROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317771
Record name Cyclic-di-AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54447-84-6
Record name Cyclic-di-AMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54447-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclic-di-AMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054447846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclic-di-AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLIC-DI-AMP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH9B66EIX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Reactant of Route 2
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Reactant of Route 3
Reactant of Route 3
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Reactant of Route 4
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Reactant of Route 5
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol
Reactant of Route 6
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol

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